

A Comparative Guide to Serpentinite and Other Ultramafic Rocks for CO2 Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate climate change has propelled research into carbon capture and storage (CCS) technologies. Among these, mineral carbonation, a process that mimics natural weathering, offers a promising pathway for the long-term and safe sequestration of carbon dioxide (CO2). Ultramafic rocks, rich in magnesium and calcium silicate minerals, are prime candidates for this technology. This guide provides an objective comparison of serpentinite versus other common ultramafic rocks, such as peridotite and dunite, for CO2 sequestration, supported by experimental data.

Performance Comparison: Serpentinite vs. Other Ultramafic Rocks

The efficiency of CO2 sequestration using ultramafic rocks is determined by several key factors, including the rock's mineralogy, the degree of serpentinization, reaction kinetics, and the overall carbonation capacity. Serpentinized peridotites are often considered more effective for carbon sequestration than their unaltered counterparts due to increased mineral reactivity[1]. The primary minerals involved in the carbonation reaction are olivine and pyroxene, and their hydrated counterparts, serpentine-group minerals and brucite[2].

Quantitative Data on CO2 Sequestration

The following tables summarize quantitative data from various experimental studies on the CO2 sequestration performance of serpentinite, peridotite, and dunite.

Rock Type	Mineral Composition	CO2 Sequestration Capacity (kg CO2 / ton of rock)	Experimental Conditions	Reference
Serpentinite	Lizardite- dominated	~30	8-month experiment at 70°C and 100 bar CO2 pressure in wet supercritical CO2 and CO2- saturated brine.	[3]
Serpentinite	Antigorite, Chrysotile, Lizardite	Theoretical: 1 tonne of serpentine can convert 0.41 tonnes of CO2.	Not specified.	[2]
Peridotite	Partially serpentinized harzburgite and lherzolite	A carbon mass balance model indicated that up to 59% of the CO2 removed from the chamber headspace was converted to solid carbonates in 4 hours.	Surficial carbon dioxide removal (CDR) experiments.	[2]
Peridotite	Fresh peridotite	Engineered system models indicate a potential to increase mineralization	Reaction path modeling of in situ CO2 mineralization.	[4][5][6]

Check Availability & Pricing

		efficiency by a factor of over 350.		
Dunite	Olivine-rich	Not specified directly, but noted as a promising feedstock.	General discussion on mineral carbonation.	[7]

Rock Type	Reaction Kinetics/Efficiency	Experimental Conditions	Reference
Serpentinite	Dissolution is the rate- limiting step; thermal and chemical treatments can enhance reactivity.	High-temperature carbonation reactors and geothermal carbonation.	[8][9]
Serpentinite	With hydrochloric acid, 96% magnesium extraction was achieved within 120 minutes at 100°C.	pH-swing mineral carbonation.	[10][11]
Peridotite	Engineered injection could enhance the rate of CO2 mineralization by a factor of over 16,000 compared to natural processes.	Reaction path modeling at 30°C and 90°C.	[4][5][6]
Peridotite	Reaction of CO2 with peridotite is exothermic and can be self-sustaining.	General discussion.	[12]
Dunite	Brucite carbonation is rapid (under 7 days), followed by slower olivine carbonation.	Batch reactions at subsurface temperatures and pressures.	[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from key studies.

Protocol 1: Surficial Carbon Dioxide Removal (CDR) with Peridotite

This experiment aimed to measure the CO2 sequestration capacity of ultramafic rock through surficial CDR.

- Materials: Crushed peridotite, deionized water, and ultra-basic Ca-rich waters.
- Apparatus: A sealed chamber with a headspace for monitoring gaseous CO2 concentrations.
- Procedure:
 - Place a known mass of crushed peridotite in the reaction vessel.
 - Add a specific volume of the test fluid (deionized water or ultra-basic water).
 - Seal the chamber and monitor the CO2 concentration in the headspace over time using a CO2 sensor.
 - Collect fluid samples at regular intervals to analyze for total inorganic carbon and aqueous species such as Ca, Mg, and Si.
 - Analyze the solid phases post-experiment using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to identify carbonate minerals.
- Data Analysis: Calculate the CO2 flux and the percentage of CO2 converted to solid carbonates using a carbon mass balance model[2].

Protocol 2: In-situ CO2 Sequestration in Serpentinite

This study investigated the extent of carbonate formation in serpentinite cores under conditions relevant to geological sequestration.

- Materials: Small core samples (e.g., 3 cm long) of serpentinite, wet supercritical CO2, and CO2-saturated brine.
- Apparatus: High-pressure, high-temperature reaction vessels made of stainless steel with wetted parts lined with PTFE.

Procedure:

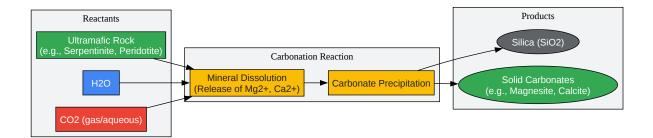
- Place the serpentinite core samples in the reaction vessels.
- Introduce the reactive fluid (wet supercritical CO2 or CO2-saturated brine).
- Maintain the vessels at elevated temperature and pressure (e.g., 70°C and 100 bar) for an extended period (e.g., 8 months).
- Agitate the solution periodically using a magnetic stirrer.
- After the experiment, analyze the solid samples to determine the extent of carbonate formation and the mass of CO2 captured.
- Analysis: Characterize the mineralogical changes and carbonate precipitation on the core surface and within fractures using microscopy and other analytical techniques[3].

Protocol 3: pH-Swing Mineral Carbonation of Serpentinite

This protocol focuses on enhancing the dissolution of serpentinite for ex-situ mineral carbonation.

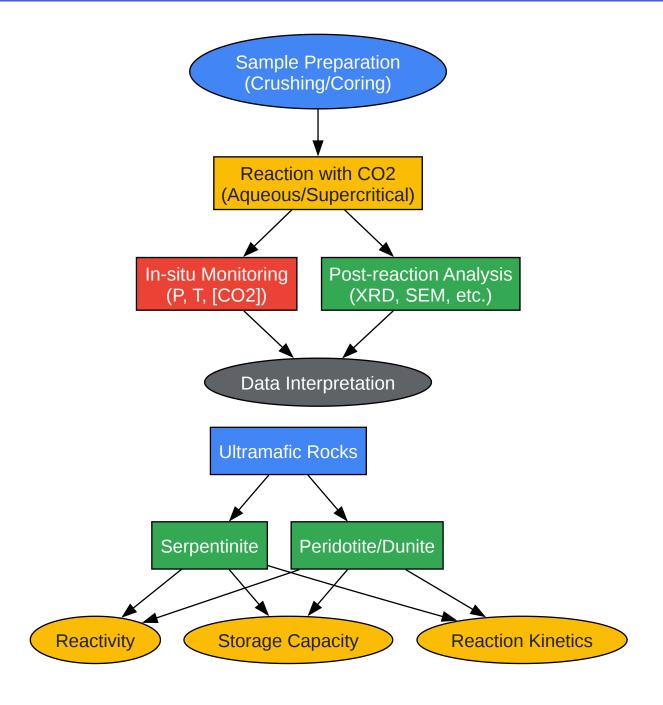
 Materials: Powdered serpentinite rock, hydrochloric acid (HCl), and a base for pH adjustment.

Procedure:


- Acid Dissolution: React the serpentinite powder with an HCl solution at a specific concentration and temperature (e.g., 2.5 M HCl at 100°C) for a set duration to extract magnesium ions into the solution.
- pH Swing: After the dissolution step, raise the pH of the magnesium-rich solution to basic conditions (pH 9-11) to promote the precipitation of magnesium carbonate.
- Carbonation: Introduce CO2 into the basic solution to precipitate magnesium carbonate.

Analysis: Measure the magnesium extraction efficiency and the CO2 capture efficiency[10]
 [11].

Visualizing the Processes


Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows in ultramafic rock carbonation.

Click to download full resolution via product page

Caption: General mineral carbonation pathway for ultramafic rocks.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journal.uir.ac.id [journal.uir.ac.id]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Frontiers | An Experimental Study of the Carbonation of Serpentinite and Partially Serpentinised Peridotites [frontiersin.org]
- 4. Ideo.columbia.edu [Ideo.columbia.edu]
- 5. Reaction path modeling of enhanced in situ CO2 mineralization for carbon sequestration in the peridotite of the Samail Ophiolite, Sultanate of Oman ePrints Soton [eprints.soton.ac.uk]
- 6. experts.umn.edu [experts.umn.edu]
- 7. cmscontent.nrs.gov.bc.ca [cmscontent.nrs.gov.bc.ca]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. wordpress.ei.columbia.edu [wordpress.ei.columbia.edu]
- 10. mdpi.com [mdpi.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to Serpentinite and Other Ultramafic Rocks for CO2 Sequestration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b200838#serpentinite-vs-other-ultramafic-rocks-for-co2-sequestration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com